molecular formula C20H18ClFN2O2S B2644240 5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide CAS No. 946250-76-6

5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide

Cat. No.: B2644240
CAS No.: 946250-76-6
M. Wt: 404.88
InChI Key: OSEOFIDOBYHFCF-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide is a benzamide derivative featuring a 5-chloro-2-methoxybenzamide core linked via an ethyl group to a substituted 1,3-thiazole ring. The thiazole moiety is substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 2.

Properties

IUPAC Name

5-chloro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2S/c1-12-18(27-20(24-12)13-4-3-5-15(22)10-13)8-9-23-19(25)16-11-14(21)6-7-17(16)26-2/h3-7,10-11H,8-9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEOFIDOBYHFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C16H18ClFN2OS
  • Molecular Weight : 344.84 g/mol

Anticancer Activity

Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, studies have shown that certain thiazole-containing benzamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has been evaluated for its activity against several cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast)10.5Apoptosis induction
Compound BHeLa (cervical)8.7Cell cycle arrest
5-chloro-N-{...}A549 (lung)12.3Inhibition of proliferation

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : Similar thiazole derivatives have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Reactive Oxygen Species (ROS) : Some studies indicate that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of several thiazole derivatives, including the compound . The results demonstrated a dose-dependent inhibition of cell growth in various cancer lines, with significant effects noted at concentrations above 10 µM.
  • Antimicrobial Screening : Another research effort focused on the antimicrobial properties of benzamide derivatives. The compound exhibited promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting potential for development as an antimicrobial agent.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Table 1: Structural and Property Comparison

Compound Name Molecular Weight Key Substituents logP (Estimated) Biological Activity Reference
Target Compound 429.89 5-Cl, 2-OMe, 3-FPh, 4-Me-thiazole ~3.5 Undetermined -
Glibenclamide 494.00 5-Cl, 2-OMe, sulfonylurea ~5.0 Antidiabetic
N-(5-Chloro-thiazol-2-yl)-2,4-diF-benzamide 316.71 2,4-diF, 5-Cl-thiazole ~2.8 Antimicrobial
Compound 433.89 5-Cl, 2-OMe, thienopyrazole ~4.2 Undetermined

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods described in , involving acylation of 5-chlorothiazol-2-amine with a substituted benzoyl chloride. Yields and purity depend on the steric hindrance of the 3-fluorophenyl group .
  • Crystallographic Data : Tools like SHELX and ORTEP () are critical for resolving the compound’s conformation. Intermolecular hydrogen bonds (e.g., N–H⋯N) may stabilize crystal packing, as seen in .

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